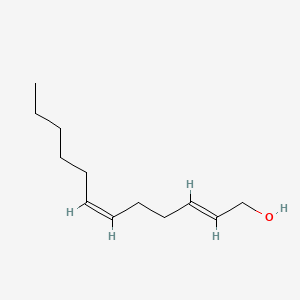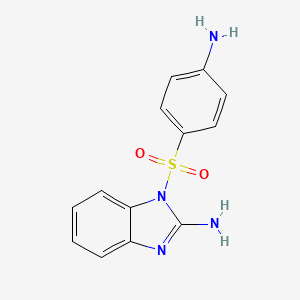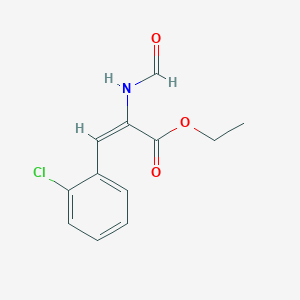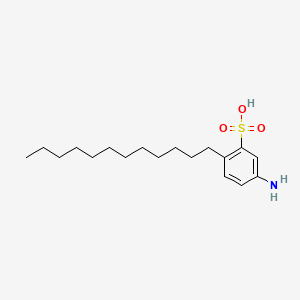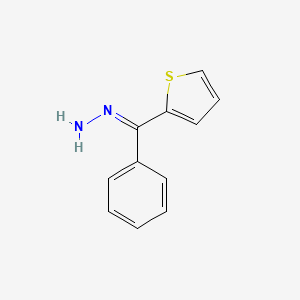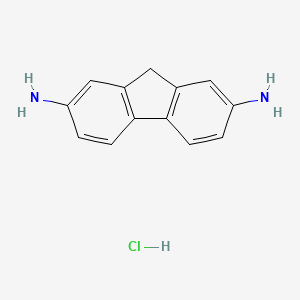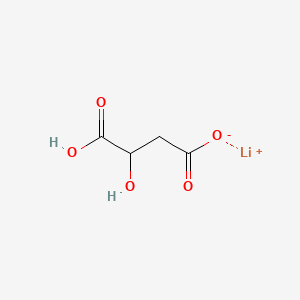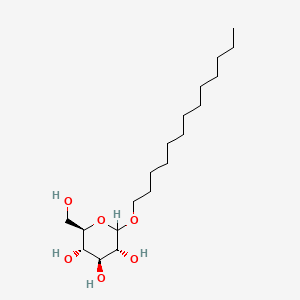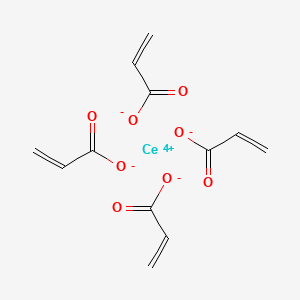
Cerium(4+) acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cerium(4+) acrylate is a coordination compound where cerium, a rare earth metal, is in its tetravalent state (Ce4+) Cerium belongs to the lanthanide series and is known for its high reactivity and strong oxidizing properties The acrylate ligand, derived from acrylic acid, forms a complex with cerium, resulting in a compound with unique chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cerium(4+) acrylate can be synthesized through several methods. One common approach involves the reaction of cerium(IV) salts, such as cerium(IV) ammonium nitrate, with acrylic acid. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the stability of the cerium(4+) ion. The general reaction can be represented as follows: [ \text{Ce(IV) salt} + \text{Acrylic acid} \rightarrow \text{this compound} + \text{By-products} ]
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using cerium(IV) oxide as a starting material. The oxide is dissolved in a suitable acid, such as nitric acid, to form cerium(IV) nitrate, which is then reacted with acrylic acid. The reaction conditions, including temperature, concentration, and pH, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Cerium(4+) acrylate undergoes various chemical reactions, including:
Oxidation: Cerium(4+) is a strong oxidizing agent and can oxidize organic and inorganic substrates.
Reduction: The cerium(4+) ion can be reduced to cerium(3+) under appropriate conditions.
Substitution: The acrylate ligand can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve other carboxylic acids or amines.
Major Products:
Oxidation: Oxidized organic compounds and cerium(3+) species.
Reduction: Cerium(3+) acrylate and reduced organic products.
Substitution: New cerium complexes with different ligands.
Aplicaciones Científicas De Investigación
Cerium(4+) acrylate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antioxidant and enzyme mimic.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, coatings, and nanocomposites.
Mecanismo De Acción
Cerium(4+) acrylate can be compared with other cerium compounds, such as cerium(IV) oxide and cerium(III) acrylate:
Cerium(IV) oxide: A widely studied compound with applications in catalysis and materials science. Unlike this compound, it is an inorganic oxide with different reactivity and applications.
Cerium(III) acrylate: Similar to this compound but with cerium in the trivalent state (Ce3+). It has different redox properties and reactivity.
Comparación Con Compuestos Similares
- Cerium(IV) oxide (CeO2)
- Cerium(III) oxide (Ce2O3)
- Cerium(IV) ammonium nitrate (CAN)
- Cerium(III) chloride (CeCl3)
Propiedades
Número CAS |
94232-55-0 |
|---|---|
Fórmula molecular |
C12H12CeO8 |
Peso molecular |
424.33 g/mol |
Nombre IUPAC |
cerium(4+);prop-2-enoate |
InChI |
InChI=1S/4C3H4O2.Ce/c4*1-2-3(4)5;/h4*2H,1H2,(H,4,5);/q;;;;+4/p-4 |
Clave InChI |
PKFDXXILXGASLT-UHFFFAOYSA-J |
SMILES canónico |
C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].[Ce+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



